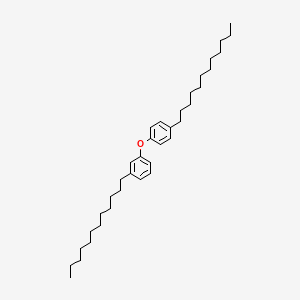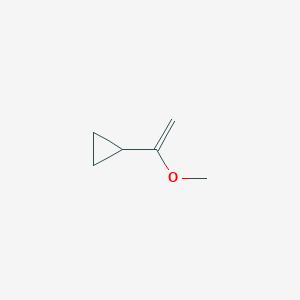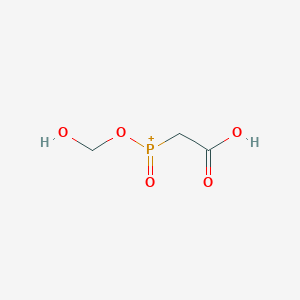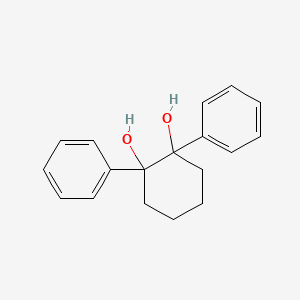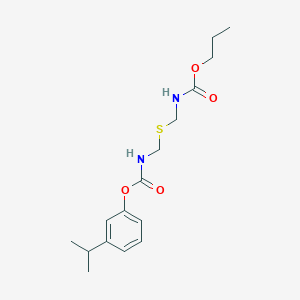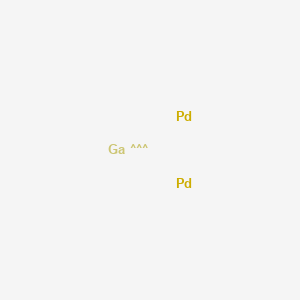
CID 78064117
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 78064117” is known as Gallium Palladium. It is a compound formed by the combination of gallium and palladium. This compound is primarily used in high-purity applications such as semiconductor, chemical vapor deposition, and physical vapor deposition for display and optical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Gallium Palladium involves the combination of gallium and palladium in specific stoichiometric ratios. The process typically involves high-temperature reactions to ensure the proper formation of the compound. The exact reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired purity and composition .
Industrial Production Methods: In industrial settings, Gallium Palladium is produced using advanced crystallization and solid-state purification processes. These methods ensure the highest possible density and smallest average grain sizes, which are crucial for its applications in semiconductor and optical industries .
Analyse Chemischer Reaktionen
Types of Reactions: Gallium Palladium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Gallium Palladium can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents to modify the oxidation state of the compound.
Substitution: Substitution reactions may involve the replacement of gallium or palladium atoms with other elements to create new compounds with different properties.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gallium oxide or palladium oxide, while reduction may yield pure gallium or palladium .
Wissenschaftliche Forschungsanwendungen
Gallium Palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: Gallium Palladium is studied for its potential use in biological imaging and diagnostics due to its unique optical properties.
Medicine: Research is ongoing to explore its potential in medical applications, such as targeted drug delivery and cancer treatment.
Industry: In the semiconductor industry, Gallium Palladium is used in the production of high-performance electronic devices.
Wirkmechanismus
The mechanism of action of Gallium Palladium involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to changes in cellular functions. In industrial applications, its unique properties, such as high conductivity and optical characteristics, make it suitable for enhancing the performance of electronic and optical devices .
Vergleich Mit ähnlichen Verbindungen
Gallium Arsenide: Another compound used in semiconductor applications, known for its high electron mobility.
Palladium Silver: Used in various industrial applications, including catalysis and electronics.
Gallium Nitride: Widely used in optoelectronics and high-power electronic devices.
Uniqueness of Gallium Palladium: Gallium Palladium stands out due to its unique combination of gallium and palladium, offering a balance of properties from both elements. Its high purity and specific applications in semiconductor and optical industries make it a valuable compound for advanced technological applications .
Eigenschaften
Molekularformel |
GaPd2 |
|---|---|
Molekulargewicht |
282.6 g/mol |
InChI |
InChI=1S/Ga.2Pd |
InChI-Schlüssel |
QPQCZSFQDIAESC-UHFFFAOYSA-N |
Kanonische SMILES |
[Ga].[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


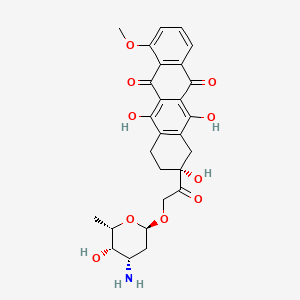
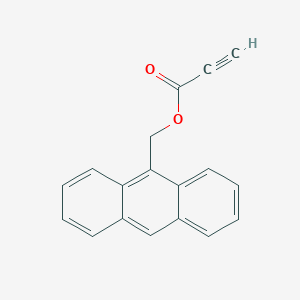
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
